molecular formula C17H18N2O3 B2866663 N-((2,5-dimethylfuran-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 1797076-76-6

N-((2,5-dimethylfuran-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide

Cat. No. B2866663
CAS RN: 1797076-76-6
M. Wt: 298.342
InChI Key: WNIDRFZYGSFCLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivatives in the presence of a catalyst.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques provide information about the arrangement of atoms in the molecule and the types of chemical bonds present.


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, amides can undergo hydrolysis to form carboxylic acids and amines . The rate of this reaction can be influenced by factors such as temperature, pH, and the presence of catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and molecular weight, can be determined using various analytical methods. These properties can influence the compound’s behavior in chemical reactions and its suitability for certain applications.

Scientific Research Applications

Organic Synthesis Techniques

Research has focused on developing novel synthetic routes and methodologies for indole derivatives, which are important in pharmaceuticals and agrochemicals. For instance, the synthesis of indoles and oxindoles from N-(tert-butoxycarbonyl-2-alkylanilines demonstrates the versatility of indole chemistry and its potential for creating a wide range of biologically active compounds (Clark et al., 1991). Similarly, the preparation of N-methoxy-N-methylamides from carboxylic acids showcases a method that could be applicable to the synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide (Kim et al., 2003).

Potential in Medicinal Chemistry

Compounds with structures similar to N-((2,5-dimethylfuran-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide have been explored for their medicinal properties. For example, the study of indole-benzimidazole derivatives points to the potential of such compounds in developing therapeutics (Wang et al., 2016). The exploration of indole derivatives as epidemal growth factor receptor inhibitors and anticancer agents further underscores the importance of indole chemistry in drug discovery (Lan et al., 2017).

Advances in Heterocyclic Chemistry

The synthesis of complex heterocyclic compounds, such as furoindole derivatives, exemplifies the ongoing research in creating novel structures with potential applications in materials science and pharmacology (Grinev et al., 1977). Such research contributes to the understanding of the chemical and physical properties of these compounds, paving the way for their application in various scientific fields.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic or corrosive, while others may pose a risk of fire or explosion. Safety data sheets (SDS) provide information on the hazards associated with a compound and the precautions that should be taken when handling it .

properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-10-6-13(11(2)22-10)9-18-17(20)16-7-12-4-5-14(21-3)8-15(12)19-16/h4-8,19H,9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIDRFZYGSFCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C2=CC3=C(N2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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